2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide
Overview
Description
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is a complex organic compound characterized by its unique chemical structure This compound features a chloroacetamide group attached to a phenyl ring, which is further substituted with a 1,3-dimethyl-4-nitro-1H-pyrazol-5-ylthio group
Mechanism of Action
Target of Action
It is known that similar compounds in the chloroacetamide class, such as dimethenamid, inhibit the synthesis of certain long-chain fatty acids . This suggests that the compound might interact with enzymes involved in fatty acid synthesis.
Mode of Action
Based on the structure of the compound and its similarity to other chloroacetamide herbicides, it can be inferred that it might inhibit the synthesis of long-chain fatty acids . This inhibition could occur through the compound’s interaction with its targets, leading to changes in the normal functioning of these targets.
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the synthesis of long-chain fatty acids . The inhibition of these pathways could lead to a reduction in the growth of plants, as seen with other chloroacetamide herbicides . The downstream effects of this inhibition could include changes in cell membrane integrity and energy production, given the crucial role of fatty acids in these processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazones with α-bromo ketones under visible light catalysis.
Thioether Formation: The pyrazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether-substituted phenyl compound with chloroacetyl chloride in the presence of a base to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group in the pyrazole ring can be reduced to an amino group under appropriate conditions.
Substitution: The chloro group in the acetamide can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines in the presence of a base.
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amino derivative.
Substitution of Chloro Group: The major products are the substituted acetamides, depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide
- 6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
2-Chloro-N-{2-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)thio]phenyl}acetamide is unique due to the presence of both a nitro-substituted pyrazole ring and a thioether linkage. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[2-(2,5-dimethyl-4-nitropyrazol-3-yl)sulfanylphenyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3S/c1-8-12(18(20)21)13(17(2)16-8)22-10-6-4-3-5-9(10)15-11(19)7-14/h3-6H,7H2,1-2H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOUXXNVQWAKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])SC2=CC=CC=C2NC(=O)CCl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.